molecular formula C16H13Cl2NO4 B1665411 Aceclofenac CAS No. 89796-99-6

Aceclofenac

Katalognummer B1665411
CAS-Nummer: 89796-99-6
Molekulargewicht: 354.2 g/mol
InChI-Schlüssel: MNIPYSSQXLZQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aceclofenac is a nonsteroidal anti-inflammatory drug (NSAID) analog of diclofenac. It is used for the relief of pain and inflammation in rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . It is also used to provide relief from headaches, toothaches, backaches, menstrual pain, sprains, and strains .


Synthesis Analysis

Aceclofenac is synthesized using a modernized method which is time-saving and high-yielding. UV spectrophotometric techniques are employed for the method analysis and validation .


Molecular Structure Analysis

Aceclofenac has a molecular formula of C16H13Cl2NO4 and a molecular weight of 354.18 . It is a crystalline powder that is practically insoluble in water with good permeability .


Chemical Reactions Analysis

Three crystal forms of Aceclofenac have been isolated by recrystallization and characterized by differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and thermogravimetric analysis .


Physical And Chemical Properties Analysis

Aceclofenac is a crystalline powder with a molecular weight of 354.19. It is practically insoluble in water with good permeability .

Wissenschaftliche Forschungsanwendungen

1. Voltammetric Method for Aceclofenac Determination

  • Summary of Application: A new voltammetric method has been developed for the determination of Aceclofenac (ACL) in pharmaceutics, urine, and plasma . This method uses a glassy carbon electrode (GCE) modified with carbon nanofibers, carbon nanotubes, and NiCo nanoparticles .
  • Methods of Application: The method involves the use of a glassy carbon electrode modified with carbon nanofibers, carbon nanotubes, and NiCo nanoparticles. Instrumental and method parameters were optimized, and the influence of interferences was investigated .
  • Results: Good linearity was obtained (0.05–1.4 µM, r = 0.998), as well as excellent limit of detection (LOD) and limit of quantification (LOQ) values (0.7 nM and 2.1 nM, respectively). Calculated recoveries that were in the range of 98%–105% indicate that this method is accurate and might be used in routine laboratory practice .

2. Liquisolid Technique for Sustained Release Formulation

  • Summary of Application: The liquisolid technique has been used to develop a sustained release formulation of Aceclofenac .
  • Methods of Application: The liquisolid powder was prepared using glycerin as the liquid vehicle. The powder was subjected to pre-compression evaluation, including bulk and tapped densities, Carr’s compressibility index, Hausner’s ratio, angle of slide, FTIR, and atomic force microscopy (AFM) .
  • Results: The release of Aceclofenac was at a predetermined rate and followed zero-order kinetic models. The formulation was found stable upon storage at given conditions of humidity and temperature .

3. Antiproliferative Properties

  • Summary of Application: Recent studies have demonstrated that Aceclofenac possesses antiproliferative properties, inhibiting the growth of cancer cells in various cancer cell lines .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve in vitro testing of the drug on various cancer cell lines .
  • Results: The results indicate that Aceclofenac has the potential to inhibit the growth of cancer cells .

4. Anti-rheumatic and Anti-inflammatory Applications

  • Summary of Application: Aceclofenac is used as an anti-rheumatic and anti-inflammatory drug .
  • Methods of Application: The drug is administered to patients suffering from rheumatoid conditions .
  • Results: Aceclofenac has been found to be effective in treating pain and inflammation associated with rheumatoid conditions .

5. Nanosponge-based Drug Delivery for Osteoarthritis

  • Summary of Application: Aceclofenac has been loaded into nanosponges for the treatment of osteoarthritis .
  • Methods of Application: The method involves loading Aceclofenac into Beta Cyclodextrin based nanosponges .
  • Results: The Aceclofenac-loaded nanosponges were found to be effective for the treatment of osteoarthritis .

6. Aceclofenac-Loaded Microfiber Solid Dispersion

  • Summary of Application: Aceclofenac-loaded polyvinylpyrrolidone fiber-based amorphous solid dispersion was produced successfully by centrifugal spinning .
  • Methods of Application: The solution concentration and rotational speed were optimized to produce the fiber-based drug carrier system, with a determined production rate of 12.7 g/h dry solid fibers .
  • Results: In vitro dissolution studies revealed an instantaneous disintegration of the fibrous structure and a rapid release of the active substance, with the microfibrous webs greatly outperforming the crystalline active substance, especially in the early time-points .

7. Nanostructured Lipid Carrier–Mediated Transdermal Delivery

  • Summary of Application: Aceclofenac (ACE), a cyclooxygenase-2 inhibitor, is used for the symptomatic treatment of systemic inflammatory autoimmune disease, rheumatoid arthritis (RA). A nanostructured lipid carrier (NLC)–based ACE hydrogel was developed for efficient transdermal delivery .
  • Methods of Application: NLC microemulsion was prepared using different lipids by various methods and was characterized with respect to particle size, zeta potential, surface morphology, and drug encapsulation efficiency .
  • Results: The ACE-NLC-gel formulation showed good rheological and texture characteristics, and better skin distribution in the epidermis and dermis .

8. Optimization and Production of Aceclofenac-Loaded Microfiber Solid Dispersion

  • Summary of Application: Aceclofenac-loaded polyvinylpyrrolidone fiber-based amorphous solid dispersion was produced successfully by centrifugal spinning .
  • Methods of Application: The solution concentration and rotational speed were optimized to produce the fiber-based drug carrier system, with a determined production rate of 12.7 g/h dry solid fibers .
  • Results: In vitro dissolution studies revealed an instantaneous disintegration of the fibrous structure and a rapid release of the active substance, with the microfibrous webs greatly outperforming the crystalline active substance, especially in the early time-points .

9. Nanostructured Lipid Carrier–Mediated Transdermal Delivery

  • Summary of Application: Aceclofenac (ACE), a cyclooxygenase-2 inhibitor, is used for the symptomatic treatment of systemic inflammatory autoimmune disease, rheumatoid arthritis (RA). A nanostructured lipid carrier (NLC)–based ACE hydrogel was developed for efficient transdermal delivery .
  • Methods of Application: NLC microemulsion was prepared using different lipids by various methods and was characterized with respect to particle size, zeta potential, surface morphology, and drug encapsulation efficiency .
  • Results: The ACE-NLC-gel formulation showed good rheological and texture characteristics, and better skin distribution in the epidermis and dermis .

Safety And Hazards

Aceclofenac should not be given to people with porphyria or breastfeeding mothers, and is not recommended for children. It should be avoided near term in a pregnant woman because of the risk of having a premature closure of ductus arteriosus leading to fetal hydrops in the neonate .

Eigenschaften

IUPAC Name

2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIPYSSQXLZQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045522
Record name Aceclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble
Record name SID50085951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aceclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Through COX-2 inhibition, aceclofenac downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway. Inhibition of IL-6 is thought to be mediated by diclofenac converted from aceclofenac. Suppressed action of inflammatory cytokines decreases the production of reactive oxygen species. Aceclofenac is shown to decreased production of nitrous oxide in human articular chondrocytes. In addition, aceclofenac interferes with neutrophil adhesion to endothelium by decreasing the expression of L-selectin (CD62L), which is a cell adhesion molecule expressed on lymphocytes. Aceclofenac is proposed to stimulate the synthesis of glycosaminoglycan in human osteoarthritic cartilage which may be mediated through its inhibitory action on IL-1 production and activity. The chrondroprotective effects are generated by 4'-hydroxyaceclofenac which suppresses IL-1 mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and interferes with the release of proteoglycan from chrondrocytes.
Record name Aceclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aceclofenac

CAS RN

89796-99-6
Record name Aceclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89796-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclofenac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aceclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceclofenac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149-153
Record name Aceclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceclofenac
Reactant of Route 2
Reactant of Route 2
Aceclofenac
Reactant of Route 3
Reactant of Route 3
Aceclofenac
Reactant of Route 4
Reactant of Route 4
Aceclofenac
Reactant of Route 5
Reactant of Route 5
Aceclofenac
Reactant of Route 6
Reactant of Route 6
Aceclofenac

Citations

For This Compound
20,400
Citations
E Legrand - Expert opinion on pharmacotherapy, 2004 - Taylor & Francis
Aceclofenac (Almirall Prodesfarma SA) is an oral NSAID that is effective in the treatment of painful inflammatory diseases and has been used to treat > 75 million patients worldwide. It …
Number of citations: 205 www.tandfonline.com
RN Brogden, LR Wiseman - Drugs, 1996 - Springer
… parameters of aceclofenac. The mean concentration of aceclofenac in synovial fluid is about half that in plasma. The main metabolite of aceclofenac is 4-hydroxy-aceclofenac; minor …
Number of citations: 174 link.springer.com
G Iolascon, S Gimenez, D Mogyorosi - Journal of pain research, 2021 - Taylor & Francis
… the efficacy of aceclofenac in reducing pain and … , aceclofenac was shown to be superior to placebo. Citation1,Citation2 Results from key trials assessing the efficacy of aceclofenac …
Number of citations: 34 www.tandfonline.com
DE Ward, EM Veys, JM Bowdler, J Roma - Clinical rheumatology, 1995 - Springer
… At end point, 71% of patients in the aceclofenac group reported … with aceclofenac (1%) than with diclofenac (6.6%). In summary, this study supports a therapeutic role for aceclofenac in …
Number of citations: 140 link.springer.com
M Grau, J Guasch, JL Montero, A Felipe… - …, 1991 - researchgate.net
… The analgesic effect of aceclofenac on the pain elicited by chemical and mechanical stimuli … by aceclofenac. In con-trast, the acute gastric ulcerogenic activity of aceclofenac was about 2…
Number of citations: 107 www.researchgate.net
NH Zawilla, MAA Mohammad, NM El Kousy… - … of pharmaceutical and …, 2002 - Elsevier
Three sensitive and reproducible methods for quantitative determination of aceclofenac (AC) in pure form and in pharmaceutical formulation are presented. The first method is based on …
Number of citations: 133 www.sciencedirect.com
EM Lemmel, B Leeb, J De Bast… - Current medical research …, 2002 - Taylor & Francis
… pain relief and satisfaction with aceclofenac therapy. Aceclofenac was considered by patients … Patient satisfaction with, and compliance of, aceclofenac therapy was similarly impressive; …
Number of citations: 130 www.tandfonline.com
M Dooley, CM Spencer, CJ Dunn - Drugs, 2001 - Springer
… aceclofenac was similar to those of comparator NSAIDs in individual clinical trials, withdrawal rates due to these events were significantly lower with aceclofenac … with aceclofenac than …
Number of citations: 250 link.springer.com
P Trivedi, AML Verma, N Garud - Asian Journal of …, 2008 - asiapharmaceutics.info
… Aceclofenac is one of the emerging NSAID molecules. [1-3] Aceclofenac is newer derivative of diclofenac and having less GIT complication, the short biological half-life 4 h …
Number of citations: 225 asiapharmaceutics.info
RP Patel, G Patel, H Patel, A Baria - Research Journal of …, 2009 - indianjournals.com
… patches of Aceclofenac presented in this … of Aceclofenac on oral administration like dissolution rate limited absorption and gastric side effects can be overcome by applying Aceclofenac …
Number of citations: 149 www.indianjournals.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.